N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is classified as a benzamide derivative and is particularly noted for its inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and various cellular processes.
This compound has been documented in various chemical databases and patents, highlighting its relevance in pharmaceutical research. Notably, it is mentioned in patent literature as a promising candidate for developing CDK inhibitors, which are being explored for their roles in cancer treatment and other diseases related to cell cycle dysregulation .
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide involves several key steps:
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide participates in several chemical reactions typical for amides and sulfonamides:
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide acts primarily as an inhibitor of serine/threonine-protein kinase ATR (ataxia telangiectasia mutated and Rad3-related).
The compound's stability under various conditions (e.g., temperature and pH) has not been extensively reported but is generally expected to be stable under standard laboratory conditions.
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide has significant potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: